molecular formula C9H9NO4 B181183 3-(2-Nitrophenyl)propanoic acid CAS No. 2001-32-3

3-(2-Nitrophenyl)propanoic acid

Cat. No.: B181183
CAS No.: 2001-32-3
M. Wt: 195.17 g/mol
InChI Key: OARKUZWAGHQLSL-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is a white crystalline solid that is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but not easily soluble in water .

Mechanism of Action

Target of Action

3-(2-Nitrophenyl)propanoic acid, also known as NPPA-PTX, is a bioreductive prodrug of paclitaxel (PTX) . The primary targets of this compound are cancer cells, particularly those in hypoxic environments . The compound is designed to remain stable and inactive under normal oxygen conditions but becomes activated in the hypoxic conditions often found within solid tumors .

Mode of Action

NPPA-PTX interacts with its targets through a process known as bioreductive activation . Under hypoxic conditions, the nitro group of the compound is reduced, leading to the release of active PTX . PTX is a well-known anticancer drug that stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division and promoting apoptosis .

Biochemical Pathways

The activation of NPPA-PTX affects the microtubule dynamics within the cancer cells . By releasing PTX, the compound interferes with the normal breakdown of microtubules during cell division. This disruption prevents the cancer cells from completing mitosis, leading to cell cycle arrest and eventually cell death .

Pharmacokinetics

The pharmacokinetic properties of NPPA-PTX are influenced by its ability to form nanoparticles . These nanoparticles can passively target tumor tissues, enhancing the bioavailability of the drug within the tumor environment . Once in the tumor tissues, NPPA-PTX is thought to be stable in the bloodstream and can completely transform into active PTX .

Result of Action

The activation of NPPA-PTX within tumor tissues leads to significant antitumor activity . Studies have confirmed the effectiveness of NPPA-PTX against both KB cells and MDA-MB-231 cells, two types of cancer cells . The released PTX induces cell cycle arrest and promotes apoptosis, leading to a reduction in tumor size .

Action Environment

The action of NPPA-PTX is heavily influenced by the tumor microenvironment . The hypoxic conditions within solid tumors trigger the activation of the compound, making it a targeted approach for cancer treatment . Furthermore, the ability of NPPA-PTX to form nanoparticles allows it to overcome some of the challenges associated with drug delivery in the tumor environment .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the body . The nature of these interactions is complex and depends on various factors such as the physiological conditions and the presence of other molecules .

Cellular Effects

3-(2-Nitrophenyl)propanoic acid has been shown to have effects on various types of cells and cellular processes . For example, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Nitrophenyl)propanoic acid can be synthesized through the amination of acetophenone. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 3-(2-Aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenyl ring.

Scientific Research Applications

3-(2-Nitrophenyl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    3-(4-Nitrophenyl)propanoic acid: Similar structure but with the nitro group in the para position.

    2-Nitrobenzenepropanoic acid: Similar structure but with the nitro group directly attached to the benzene ring.

Uniqueness: 3-(2-Nitrophenyl)propanoic acid is unique due to the ortho position of the nitro group, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .

Properties

IUPAC Name

3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARKUZWAGHQLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173824
Record name 3-(2-Nitrophenyl)propionic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2001-32-3
Record name 2-Nitrobenzenepropanoic acid
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Record name 3-(2-Nitrophenyl)propionic acid
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Record name 2001-32-3
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Record name 3-(2-Nitrophenyl)propionic acid
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Record name 3-(2-nitrophenyl)propionic acid
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Synthesis routes and methods I

Procedure details

The 164.2 g of oil containing diethyl (2-nitrophenylmethyl)-1,3-propanedioate, from Step A, was combined with 1 L of acetic acid and 1 L of aqueous 20% hydrochloric acid, and heated under reflux for 16 hours. The reaction mixture was cooled to ambient temperature, and concentrated under reduced pressure to give a residue. The residue was stirred with 450 mL of water, then 450 mL of aqueous 10% sodium hydroxide solution was added. The mixture was stirred for one hour, then was extracted with four portions of 450 mL each of diethyl ether. The organic layer was discarded. The aqueous layer was acidified with hydrochloric acid, and extracted with three portions of 300 mL each of diethyl ether. The combined extracts were dried with sodium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a solid residue. The solid was dissolved with heating in 200 mL of toluene, and the solution was stirred for 16 hours while cooling to ambient temperature. The resultant slurry was further cooled to 10° C., and the solid collected by filtration. The solid was washed with pentane to give 74.2 g of 3-(2-nitrophenyl)propionic acid, m.p. 111°-112° C.
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Synthesis routes and methods II

Procedure details

A solution of crude diethyl (2-nitrobenzyl)malonate in 6N aqueous HCl (15 ml) and acetic acid (15 ml) was stirred at refluxing temperature for 48 hours. After cooled to ambient temperature, the mixture was concentrated under reduced pressure. To the residue was added 10% aqueous NaOH solution and washed with ethyl acetate. The aqueous layer was acidified with aqueous HCl solution, and the mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure to obtain 3-(2-nitrophenyl)propanoic acid.
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Synthesis routes and methods III

Procedure details

Sodium hydride (60% in paraffin oil, 1.0 g, 25 mmol) was added to a solution of diethyl malonate (3.2 g, 20 mmol) in DMF (20 ml) and the mixture was stirred for 3 min. 1-Bromomethyl-2-nitrobenzene (4.3 g, 20 mmol) was then added in portions during 5 min. The reaction mixture was stirred for 3 h, diluted with water, and extracted twice with ethyl acetate. The combined organic phases was washed with water and evaporated. The residue was suspended in acetic acid (40 ml) and 7.5 M HCl (10 ml) was added. The mixture was refluxed for 19 h, cooled and partitioned between diethyl ether and saturated aqueous NaHCO3. The organic phase was washed with saturated aqueous NaHCO3 and then acidified with 2M HCl. The precipitate was collected by filtration and dried to give the title compound (2.22 g, 77%).
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77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-(2-Nitrophenyl)propanoic acid utilized in biomaterial applications?

A: this compound plays a crucial role in creating photocleavable linkers for biomaterials. [, ] This molecule can be incorporated into peptide sequences, such as Arg-Gly-Asp-Ser (RGDS), which are known to promote cell adhesion. When attached to a surface via a polymer containing this compound, these peptides can enhance cell attachment and growth. Upon exposure to UV light, the this compound moiety undergoes photocleavage, releasing the attached peptide and any cells adhered to it. [] This controlled detachment mechanism is particularly valuable for applications like cell sheet engineering and 2D cell patterning.

Q2: What makes this compound suitable for controlling surface-initiated polymerization?

A: The structure of this compound makes it an ideal candidate for synthesizing a photolabile initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). [] The molecule contains a bromine atom, enabling its use as an ATRP initiator, and the nitrophenyl group confers photolability. This dual functionality allows for controlled polymer growth from surfaces and subsequent detachment of the polymer chains via UV irradiation. This technique facilitates the analysis of the synthesized polymers, for example, determining their molecular weight through size-exclusion chromatography. []

Q3: Can you provide examples of materials successfully modified with this compound for biomaterial applications?

A: Research demonstrates the successful modification of various materials using this compound. One study highlighted the use of a this compound-containing polymer to functionalize both hydrophilic and hydrophobic surfaces with RGDS peptides. [] This modification significantly improved the adhesion and growth of NIH/3T3 fibroblast and MC3T3-E1 osteoblast-like cells. The same strategy proved effective in enhancing cell adhesion on 3D-printed poly(lactic acid) objects, demonstrating its versatility for diverse biomaterial applications. []

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